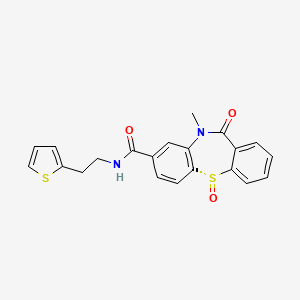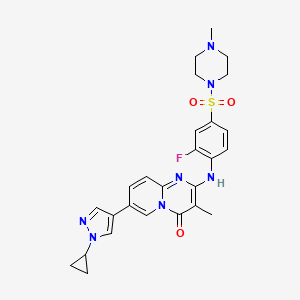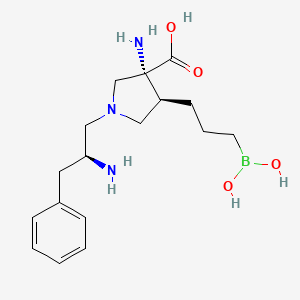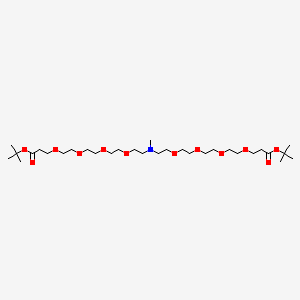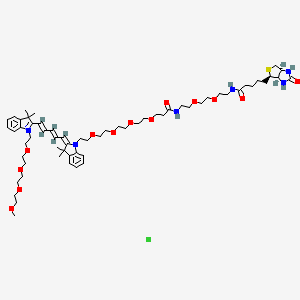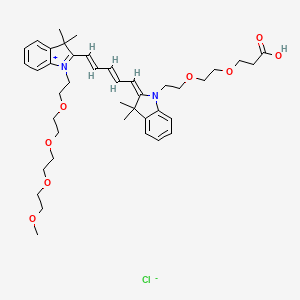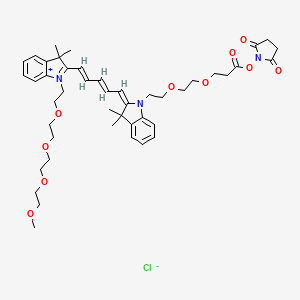
PqsR Antagonist M64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PqsR antagonist M64 is a quorum sensing modulator as a PqsR antagonist.
科学的研究の応用
Molecular Mechanism of PqsR Inhibition by M64
- M64 has been identified as a competitive inhibitor of MvfR, binding to the hydrophobic cavity of the MvfR ligand-binding domain (LBD) similarly to native ligands. This binding involves a hydrogen bond and pi interaction, crucial for the affinity between MvfR and M64 (Kitao et al., 2018).
- The structural analysis of MvfR in complex with M64 has provided insights into the molecular mechanism of MvfR function and inhibition. This understanding could aid in the optimization of anti-MvfR compounds (Kitao et al., 2018).
Role in Attenuating Virulence and Biofilm Formation
- PqsR antagonists, including M64, are explored as potential therapeutic agents against P. aeruginosa infections. They target the PqsR protein involved in regulating the production of virulence factors and biofilm formation, crucial aspects of the pathogenicity of P. aeruginosa (Soheili et al., 2019).
Potential in Antivirulence Therapy
- The development and optimization of PqsR antagonists, such as M64, represent a novel strategy in antivirulence therapy. This approach aims to disarm the bacteria of their arsenal of virulence factors without affecting bacterial growth, thus potentially overcoming issues of antibiotic resistance (Soheili et al., 2019).
Implications for Drug Design and Discovery
- The insights gained from studies on M64 and other PqsR antagonists contribute to the broader field of drug discovery, particularly in designing compounds that can effectively inhibit key regulatory proteins in pathogenic bacteria (Soheili et al., 2019).
特性
製品名 |
PqsR Antagonist M64 |
|---|---|
分子式 |
C21H16N4O4S |
分子量 |
420.44 |
IUPAC名 |
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-N-(4-phenoxy-phenyl)-acetamide |
InChI |
InChI=1S/C21H16N4O4S/c26-20(13-30-21-23-18-11-8-15(25(27)28)12-19(18)24-21)22-14-6-9-17(10-7-14)29-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26)(H,23,24) |
InChIキー |
IPZUVKDSPDAHMB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC2=CC=CC=C2)C=C1)CSC3=NC4=CC([N+]([O-])=O)=CC=C4N3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PqsR antagonist M64 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



